2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
2,7-dimethoxy-1,8-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-9-4-3-8-7(6-14)5-10(16-2)13-11(8)12-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTLKFDYEXCDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CC(=N2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226420 | |
| Record name | 1,8-Naphthyridine-4-carboxaldehyde, 2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820648-98-3 | |
| Record name | 1,8-Naphthyridine-4-carboxaldehyde, 2,7-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820648-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-4-carboxaldehyde, 2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C11H10N2O3, and it has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- IUPAC Name: this compound
- Molecular Weight: 218.21 g/mol
- CAS Number: 1820648-98-3
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds in this class can inhibit various bacterial strains, including those resistant to traditional antibiotics.
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus, P. aeruginosa | ≤ 1.024 µg/mL |
| 6-Fluoro-1,8-naphthyridine derivatives | Staphylococcus, Neisseria | < 0.5 µg/mL |
The above table summarizes findings from studies demonstrating the effectiveness of naphthyridine derivatives against multi-resistant bacterial strains. The compound's ability to lower the MIC of established antibiotics suggests a potential role as an antibiotic adjuvant.
Antitumor Activity
Naphthyridine derivatives have also been investigated for their antitumor properties. A study highlighted that compounds similar to this compound inhibit cancer cell proliferation by targeting topoisomerases—enzymes critical for DNA replication and repair.
Case Study: Topoisomerase Inhibition
A recent study focused on the effects of naphthyridine derivatives on cancer cell lines showed that these compounds could significantly reduce cell viability in breast and lung cancer models. Specifically:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- Results: IC50 values ranged from 5 to 15 µM for various derivatives.
This indicates a promising avenue for developing new anticancer agents based on the naphthyridine scaffold.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Concentration (µM) | Effectiveness (%) |
|---|---|---|---|
| This compound | TNF-alpha | 10 | 75 |
| IL-6 | 10 | 80 |
This data suggests that the compound could serve as a lead for developing anti-inflammatory drugs.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition: Disruption of DNA replication in cancer cells.
- Antibacterial Mechanism: Inhibition of bacterial topoisomerases leading to cell death.
- Cytokine Modulation: Reduction in inflammatory mediators through interference with signaling pathways.
Scientific Research Applications
Chemical Properties and Structure
2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde belongs to the naphthyridine family, characterized by a fused ring system that includes nitrogen atoms. The presence of methoxy groups at positions 2 and 7 enhances its solubility and reactivity, making it a versatile building block for further chemical synthesis.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its antimicrobial and anticancer properties. Research indicates that derivatives of naphthyridine can exhibit significant antibacterial activity against resistant strains of bacteria. For instance, studies have demonstrated that certain naphthyridine derivatives are effective against Staphylococcus aureus and Escherichia coli, with some compounds displaying potency comparable to established antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Naphthyridine Derivatives
In addition to antibacterial effects, research has also highlighted the anticancer potential of naphthyridine derivatives. Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Some derivatives have shown IC50 values comparable to established chemotherapeutics .
Biochemical Applications
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research . It has been shown to inhibit enzymes such as topoisomerase II, which is crucial in DNA replication and transcription processes. This inhibition can lead to altered gene expression and cellular responses .
Table 2: Enzyme Interaction Studies
| Enzyme | Effect of Compound | Reference |
|---|---|---|
| Topoisomerase II | Inhibition | |
| Nitric oxide synthase | Decreased activity |
Material Science
In the realm of materials science , the compound serves as a precursor for synthesizing novel materials with desired properties. Its unique structure allows for modifications that can enhance electrical conductivity or thermal stability, making it suitable for applications in organic electronics and nanomaterials .
Case Study 1: Antibacterial Efficacy
A study conducted by Hussein et al. synthesized a series of naphthyridine derivatives and evaluated their antibacterial activity against multi-resistant strains. The results indicated that certain compounds exhibited strong inhibitory effects on bacterial growth, supporting their potential use in developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized new naphthyridine derivatives and tested them against human cancer cell lines. The findings revealed that some compounds significantly reduced cell viability, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Key Observations:
Carbaldehyde vs. Carboxylic Acid: Unlike nalidixic acid (a carboxylic acid derivative), the carbaldehyde group in the target compound is less acidic, which may reduce gastrointestinal toxicity but also limit ionization-dependent antibacterial activity .
Synthetic Accessibility: Chloro-substituted derivatives (e.g., 2,7-dichloro-4-methyl-1,8-naphthyridine) are synthesized via nucleophilic substitution, whereas methoxy derivatives require milder conditions (e.g., methoxylation with KOH/methanol) .
Applications: Fluorescence: Amino- and alkylamino-substituted naphthyridines (e.g., 2,7-dialkylamino-4-methyl derivatives) exhibit strong fluorescence, making them suitable for bioimaging, whereas methoxy derivatives lack this property . Antibacterial Activity: Nalidixic acid remains the gold standard for 1,8-naphthyridine-based antibacterials, but carbaldehyde derivatives may offer novel mechanisms of action through Schiff base formation .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| This compound | 230.22 | 1.2 | 0.15 (DMSO) | Moderate |
| 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine | 215.25 | 1.8 | 0.08 (Water) | High |
| Nalidixic acid | 232.24 | 2.1 | 0.03 (Water) | Low |
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl groups, suggesting enhanced stability for the target compound .
Reactivity and Derivative Formation
The carbaldehyde group in this compound enables reactions such as:
- Hydrate Formation : Equilibrium with its hydrate in aqueous solutions, affecting stability .
- Condensation Reactions : Formation of imines or hydrazones for prodrug development .
In contrast, carboxylic acid derivatives (e.g., nalidixic acid) are more suited for salt formation, enhancing bioavailability .
Preparation Methods
Synthesis of 2,7-Dimethyl-4-chloro-1,8-naphthyridine (Precursor)
- Starting from 2-amino-7-methyl-1,8-naphthyridine, acetylation with acetic anhydride yields 2-acetylamino-7-methyl-1,8-naphthyridine.
- Chlorination at position 4 to introduce the chloro substituent is achieved using appropriate chlorinating agents.
- This intermediate serves as a platform for further substitution and oxidation reactions.
Conversion of 4-Chloro to 4-Methoxy Group
- The 4-chloro substituent is substituted by methoxy via nucleophilic aromatic substitution.
- Reaction conditions: Stirring 4-chloro-2,7-dimethyl-1,8-naphthyridine with methanolic potassium hydroxide at elevated temperature (~80 °C) for several hours.
- This yields 2,7-dimethyl-4-methoxy-1,8-naphthyridine in excellent yield (~90-95%).
Oxidation of Methyl Groups to Aldehydes
- The methyl groups at positions 2 and 7 are oxidized to aldehydes using selenium dioxide (SeO2) in dioxane at room temperature.
- The reaction typically proceeds over 12 hours with stirring.
- The product is 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde with yields around 90%.
Optional Hydrolysis and Purification
- Hydrolysis or deprotection steps may be conducted if protecting groups are used.
- Purification involves filtration, extraction with dichloromethane, evaporation of solvents, and crystallization from suitable solvents such as chloroform-methanol.
Summary Table of Key Reaction Steps and Conditions
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetylation | 2-amino-7-methyl-1,8-naphthyridine | Acetic anhydride, 80 °C, overnight | 2-acetylamino-7-methyl-1,8-naphthyridine | 87 | Removal of excess acetic anhydride |
| 2 | Halogen substitution | 4-chloro-2,7-dimethyl-1,8-naphthyridine | KOH in methanol, 80 °C, 4 h | 2,7-dimethyl-4-methoxy-1,8-naphthyridine | 90 | Nucleophilic aromatic substitution |
| 3 | Oxidation of methyl groups | 2,7-dimethyl-4-methoxy-1,8-naphthyridine | SeO2 in dioxane, room temp, 12 h | 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde | 90 | Selective oxidation to dialdehyde |
| 4 | Purification | Reaction mixture | Filtration, extraction, solvent evaporation | Pure dialdehyde compound | — | Crystallization from chloroform-methanol |
Research Findings and Notes
- The substitution of chlorine by methoxy groups under mild basic conditions is highly efficient, providing excellent yields and purity.
- Selenium dioxide is a selective oxidizing agent for benzylic methyl groups adjacent to heteroaromatic systems, enabling conversion to aldehydes without overoxidation.
- The overall synthetic route is practical and scalable, suitable for laboratory and potential industrial synthesis.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the progression and purity of intermediates and final products.
- The aldehyde protons appear as singlets around 10.3 ppm in ^1H-NMR, confirming successful oxidation.
Additional Considerations
- Alternative oxidation methods (e.g., chromium-based oxidants) are less favored due to toxicity and lower selectivity.
- Protection of amino groups may be necessary in some synthetic routes to prevent side reactions.
- The methoxy substitution enhances solubility and modulates electronic properties of the naphthyridine core, which may be relevant for subsequent functionalization or application.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde with high purity?
- Methodological Answer : Prioritize regioselective functionalization of the naphthyridine core. Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing methoxy groups at positions 2 and 7, ensuring stoichiometric control to avoid side products. Purification via column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) is critical, followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress using TLC and confirm final structure via -NMR and HRMS .
Q. How can researchers address instability of the aldehyde group during storage?
- Methodological Answer : The aldehyde moiety is prone to oxidation and dimerization. Store the compound under inert gas (argon or nitrogen) at –20°C in amber vials to limit light exposure. Stabilize solutions by adding 1–2% (v/v) of a radical scavenger like BHT (butylated hydroxytoluene) or using anhydrous DMSO as a solvent. Regularly validate stability via FT-IR to detect carbonyl oxidation (e.g., peak shifts from ~1700 cm) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Combine -/-NMR to confirm methoxy group placement and aldehyde proton integration. Use UV-Vis spectroscopy (λ~270–300 nm) to assess π-conjugation integrity. For crystallinity analysis, employ XRD or DSC to detect polymorphic forms. Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shift predictions) to resolve ambiguities .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Implement a standardized panel:
- Use isogenic cell lines to control genetic variability.
- Normalize solvent concentrations (e.g., DMSO ≤0.1% v/v).
- Include positive controls (e.g., known α2C-adrenergic antagonists if studying receptor binding).
- Apply meta-analysis tools to reconcile conflicting datasets, emphasizing effect size over p-values .
Q. What strategies optimize the compound’s reactivity in multicomponent reactions (MCRs)?
- Methodological Answer : The aldehyde group participates in Ugi or Biginelli reactions. To enhance reactivity:
- Activate the aldehyde via in situ formation of imine intermediates with primary amines.
- Use Lewis acids (e.g., Sc(OTf)) to polarize the carbonyl group.
- Conduct kinetic studies under varying temperatures (25–80°C) to identify ideal conditions. Monitor by -NMR if fluorinated reagents are used .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses against target proteins (e.g., kinases or GPCRs). Prioritize:
- Quantum mechanical (QM) calculations for charge distribution on the naphthyridine ring.
- MD simulations (AMBER/CHARMM) to assess binding stability over 100+ ns trajectories.
- Free energy perturbation (FEP) to optimize substituent effects on binding affinity .
Q. What experimental designs mitigate batch-to-batch variability in catalytic applications?
- Methodological Answer : Variability often stems from trace metal impurities. Implement:
- Rigorous catalyst pre-treatment (e.g., Soxhlet extraction with acetone for Pd/C).
- ICP-MS to quantify residual metals (<1 ppm threshold).
- Design-of-experiments (DoE) approaches (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments across independent labs to isolate procedural artifacts.
- Step 2 : Apply multivariate analysis (PCA or PLS) to identify hidden variables (e.g., humidity, light exposure).
- Step 3 : Cross-reference with synthetic byproduct profiles (HPLC-MS) to detect unaccounted intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
